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Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853 Get Quote

Technical Whitepaper: Characterization, Formation, and Control of 9-Chloro Quetiapine

Executive Summary
9-Chloro Quetiapine (Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-

yl)piperazin-1-yl]ethoxy]ethanol) is a critical process-related impurity identified in the synthesis

of the antipsychotic drug Quetiapine Fumarate.[1][2] Designated as Impurity L in the European

Pharmacopoeia (EP), its presence is strictly regulated due to the potential for altered

pharmacological activity and toxicological risks associated with halogenated aromatic

compounds.[2]

This guide provides a comprehensive technical analysis of 9-Chloro Quetiapine, detailing its

structural properties, formation pathways from chlorinated precursors, analytical strategies for

detection (HPLC/LC-MS), and synthesis for reference standard generation.[2]

Chemical Characterization & Identity
9-Chloro Quetiapine is a structural analog of Quetiapine where a hydrogen atom on the

aromatic ring (specifically position 9 of the dibenzo[b,f][1,4]thiazepine system) is substituted by

a chlorine atom.[2] This modification increases the lipophilicity of the molecule and alters its

retention behavior in reverse-phase chromatography.[2]

Table 1: Physicochemical Profile
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Property Specification

Common Name 9-Chloro Quetiapine

Pharmacopoeial Designation EP Impurity L

CAS Number 1371638-11-7

IUPAC Name
2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-

yl)-1-piperazinyl]ethoxy]ethanol

Molecular Formula C₂₁H₂₄ClN₃O₂S

Molecular Weight 417.95 g/mol

Monoisotopic Mass 417.13 Da

Structural Distinction

Contains a Cl atom at the C9 aromatic position

(adjacent to the bridgehead nitrogen N10).[1][2]

[3]

Solubility
Soluble in Methanol, DMSO, Chloroform; slightly

soluble in water.

Formation Pathway & Synthesis
Mechanistic Origin
The formation of 9-Chloro Quetiapine is a classic example of parallel synthesis carryover.[2] It

does not typically arise from the degradation of Quetiapine itself but rather from impurities

present in the starting materials used to construct the dibenzothiazepine ring system.

The standard synthesis of Quetiapine involves the condensation of o-chloronitrobenzene with

2-aminothiophenol (or thiosalicylic acid derivatives), followed by cyclization to form the lactam

(dibenzo[b,f][1,4]thiazepin-11(10H)-one).[2]

Root Cause: If the starting material o-chloronitrobenzene is contaminated with 2,5-

dichloronitrobenzene (or if the thiophenol component is chlorinated), the resulting lactam will

carry an extra chlorine atom.[2]
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Propagation: This "Chloro-Lactam" undergoes the same Vilsmeier-Haack reaction (POCl₃)

and nucleophilic substitution with the piperazine side chain as the main product, yielding 9-
Chloro Quetiapine.[2]

Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize 9-Chloro Quetiapine
intentionally.[2] This is achieved by selecting the specific chlorinated precursors.[2]

Protocol Summary:

Precursor Selection: React 2-amino-5-chlorobenzenethiol with o-chloronitrobenzene (or

appropriate substituted isomers) to yield 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.[2]

Activation: Treat the 9-chloro lactam with Phosphorus Oxychloride (POCl₃) in

toluene/dimethylaniline to form the 9,11-dichloro-dibenzo[b,f][1,4]thiazepine intermediate.

Coupling: React the dichloro intermediate with 2-[2-(1-piperazinyl)ethoxy]ethanol in a

suitable solvent (e.g., N-methylpyrrolidone or Toluene) with a base (K₂CO₃) to yield 9-Chloro
Quetiapine.

Pathway Visualization
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Figure 1: Parallel synthesis pathway showing how chlorinated starting material contaminants

propagate through the reaction to form 9-Chloro Quetiapine.

Analytical Methodologies

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Quetiapine
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Quetiapine
https://pubchem.ncbi.nlm.nih.gov/compound/Quetiapine
https://pubchem.ncbi.nlm.nih.gov/compound/Quetiapine
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://www.benchchem.com/product/b569853?utm_src=pdf-body-img
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detecting 9-Chloro Quetiapine requires high-resolution separation due to its structural

similarity to the API and other chlorinated impurities (like the 11-chloro intermediate).[2]

HPLC Strategy (Reverse Phase)
The additional chlorine atom increases the hydrophobicity of the molecule, typically resulting in

a longer retention time (RT) compared to Quetiapine.[2]

Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[2]

Mobile Phase A: Ammonium Acetate buffer (pH ~6.[2]5) or Phosphate buffer.[2]

Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]

Gradient:

T=0: 80% A / 20% B

T=20: 20% A / 80% B (Ramp to elute lipophilic impurities)[2]

Detection: UV at 250 nm (Max absorption for the thiazepine ring).[2]

Expected RRT: ~1.2 - 1.4 (Relative to Quetiapine).[2]

Mass Spectrometry (LC-MS)
Mass spectrometry provides definitive identification, particularly useful for distinguishing 9-
Chloro Quetiapine from other isomers.[2]

Ionization: ESI Positive Mode.

Parent Ion: [M+H]⁺ = 418.13 Da.[2]

Isotopic Pattern: The presence of a chlorine atom imparts a distinct 3:1 ratio between the M

(418) and M+2 (420) peaks.[2] This is the primary diagnostic signature distinguishing it from

non-halogenated impurities (like N-oxides).[2]

Fragmentation: MS/MS will show loss of the side chain, leaving the characteristic 9-chloro-

dibenzo[b,f][1,4]thiazepine core fragment (m/z ~246/248).[2]
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Toxicological & Regulatory Implications
Structure-Activity Relationship (SAR)
The addition of a chlorine atom to the aromatic ring of an antipsychotic can significantly alter its

binding affinity.[2] Chlorinated derivatives often exhibit:

Increased Potency: Halogens can enhance lipophilicity, potentially increasing blood-brain

barrier (BBB) penetration.[2]

Metabolic Stability: The Cl group blocks metabolic oxidation at the 9-position, potentially

altering the drug's half-life or metabolic profile.[2]

Genotoxicity Assessment
While Quetiapine itself is not genotoxic, chlorinated aromatic impurities often trigger structural

alerts for genotoxicity (e.g., alkyl halides or specific halo-aromatics).[2] However, as a stable

aryl chloride, 9-Chloro Quetiapine is generally considered less reactive than the 11-chloro

intermediate (an imino chloride, which is a potent alkylating agent).[2]

ICH M7 Classification: It must be evaluated to determine if it falls into Class 3 (Alert

unrelated to structure of API) or Class 4 (Alert shared with API).[2] Given the API structure, it

is often treated as a standard organic impurity unless specific tox data suggests otherwise.

Control Limit: Under ICH Q3A/B, if it is a known metabolite or qualified impurity, standard

limits (0.15%) apply. If it is an unqualified synthesis impurity, it must be controlled below the

identification threshold (0.10%) or qualified via tox studies.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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